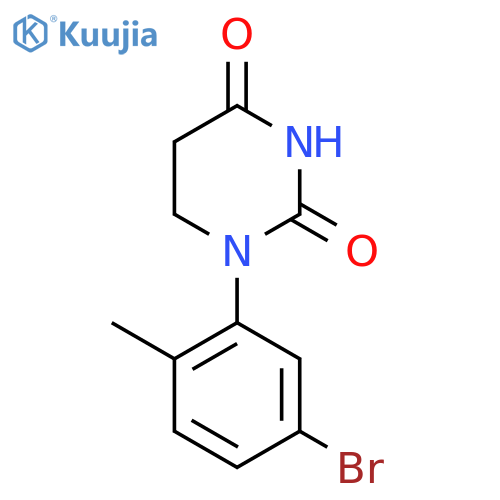Cas no 1500958-16-6 (2,4(1H,3H)-Pyrimidinedione, 1-(5-bromo-2-methylphenyl)dihydro-)

1500958-16-6 structure
商品名:2,4(1H,3H)-Pyrimidinedione, 1-(5-bromo-2-methylphenyl)dihydro-
2,4(1H,3H)-Pyrimidinedione, 1-(5-bromo-2-methylphenyl)dihydro- 化学的及び物理的性質
名前と識別子
-
- 1-(5-bromo-2-methylphenyl)-1,3-diazinane-2,4-dione
- Z1343761197
- 2,4(1H,3H)-Pyrimidinedione, 1-(5-bromo-2-methylphenyl)dihydro-
- EN300-10675371
- 1-(5-Bromo-2-methylphenyl)dihydropyrimidine-2,4(1H,3H)-dione
- G73811
- AKOS018335954
- 1500958-16-6
- 1-(5-bromo-2-methyl-phenyl)hexahydropyrimidine-2,4-dione
-
- インチ: 1S/C11H11BrN2O2/c1-7-2-3-8(12)6-9(7)14-5-4-10(15)13-11(14)16/h2-3,6H,4-5H2,1H3,(H,13,15,16)
- InChIKey: MRUNQNLOXNMCKM-UHFFFAOYSA-N
- ほほえんだ: BrC1C=CC(C)=C(C=1)N1C(NC(CC1)=O)=O
計算された属性
- せいみつぶんしりょう: 282.00039 g/mol
- どういたいしつりょう: 282.00039 g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 16
- 回転可能化学結合数: 1
- 複雑さ: 308
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 49.4
- ぶんしりょう: 283.12
- 疎水性パラメータ計算基準値(XlogP): 1.7
2,4(1H,3H)-Pyrimidinedione, 1-(5-bromo-2-methylphenyl)dihydro- 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-10675371-0.05g |
1-(5-bromo-2-methylphenyl)-1,3-diazinane-2,4-dione |
1500958-16-6 | 95% | 0.05g |
$229.0 | 2023-10-28 | |
| Enamine | EN300-10675371-1.0g |
1-(5-bromo-2-methylphenyl)-1,3-diazinane-2,4-dione |
1500958-16-6 | 95% | 1g |
$986.0 | 2023-05-06 | |
| Enamine | EN300-10675371-2.5g |
1-(5-bromo-2-methylphenyl)-1,3-diazinane-2,4-dione |
1500958-16-6 | 95% | 2.5g |
$1931.0 | 2023-10-28 | |
| 1PlusChem | 1P0280SK-5g |
1-(5-bromo-2-methylphenyl)-1,3-diazinane-2,4-dione |
1500958-16-6 | 95% | 5g |
$3595.00 | 2024-06-20 | |
| Ambeed | A1636104-5g |
1-(5-Bromo-2-methylphenyl)dihydropyrimidine-2,4(1H,3H)-dione |
1500958-16-6 | 98% | 5g |
$3466.0 | 2024-04-23 | |
| Aaron | AR02810W-250mg |
1-(5-bromo-2-methylphenyl)-1,3-diazinane-2,4-dione |
1500958-16-6 | 95% | 250mg |
$618.00 | 2025-02-15 | |
| Aaron | AR02810W-10g |
1-(5-bromo-2-methylphenyl)-1,3-diazinane-2,4-dione |
1500958-16-6 | 95% | 10g |
$5850.00 | 2025-03-11 | |
| Enamine | EN300-10675371-1g |
1-(5-bromo-2-methylphenyl)-1,3-diazinane-2,4-dione |
1500958-16-6 | 95% | 1g |
$986.0 | 2023-10-28 | |
| Aaron | AR02810W-5g |
1-(5-bromo-2-methylphenyl)-1,3-diazinane-2,4-dione |
1500958-16-6 | 95% | 5g |
$3497.00 | 2025-02-15 | |
| Aaron | AR02810W-500mg |
1-(5-bromo-2-methylphenyl)-1,3-diazinane-2,4-dione |
1500958-16-6 | 95% | 500mg |
$959.00 | 2025-02-15 |
2,4(1H,3H)-Pyrimidinedione, 1-(5-bromo-2-methylphenyl)dihydro- 関連文献
-
Tian Wen,Jian Zhang CrystEngComm, 2016,18, 218-221
-
Zhenfei You,Zeping Yang,Yu Chen,Lei Zhang RSC Adv., 2021,11, 18068-18073
-
S. M. Wood,F. Castles,S. J. Elston,S. M. Morris RSC Adv., 2016,6, 31919-31924
-
Jiayun Hu,Manuka Ghosh,Marvin J. Miller Anal. Methods, 2019,11, 296-302
-
Oriana Esposito,Alexandra K. de K. Lewis,Peter B. Hitchcock,Stephen Caddick,F. Geoffrey N. Cloke Chem. Commun., 2007, 1157-1159
1500958-16-6 (2,4(1H,3H)-Pyrimidinedione, 1-(5-bromo-2-methylphenyl)dihydro-) 関連製品
- 2034411-70-4(N'-(4-ethoxyphenyl)-N-[(2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl]ethanediamide)
- 794495-32-2(2-tert-Butyl-1H-imidazole-4-carboxylic Acid)
- 2229683-32-1(3-(2-Methoxypyridin-3-yl)prop-2-en-1-amine)
- 299936-71-3(5-(2-Chloro-5-nitrophenyl)-1,3,4-thiadiazol-2-ylamine)
- 2554-94-1(6-(Dimethylamino)hexanal)
- 1207049-52-2(2-fluoro-N-(2-{(thiophen-2-yl)carbamoylamino}phenyl)benzamide)
- 2172587-36-7(4-(1-amino-3-methoxycyclobutyl)oxan-4-ol)
- 1245645-65-1(4-(2-bromoethyl)indol-2-one)
- 7463-35-6(N-(3-Chloro-2-methylphenyl)acetamide)
- 477886-12-7(2-(4-Methylphenyl)-N-[2-(phenylsulfanyl)ethyl]acetamide)
推奨される供給者
Amadis Chemical Company Limited
(CAS:1500958-16-6)1-(5-bromo-2-methylphenyl)-1,3-diazinane-2,4-dione

清らかである:99%/99%/99%/99%
はかる:100mg/250mg/1g/5g
価格 ($):338.0/482.0/975.0/3119.0